2-[(Thiophen-2-ylmethyl)-amino]-ethanol
Description
Chemical Identity and Nomenclature
This compound is a heterocyclic amino alcohol with the molecular formula C₇H₁₁NOS and a molecular weight of 157.23 g/mol . Its structure comprises a thiophene ring (a five-membered aromatic heterocycle containing sulfur) linked via a methylene group to an ethanolamine moiety (a primary amine and primary alcohol). The systematic IUPAC name reflects this connectivity: 2-[(thiophen-2-ylmethyl)amino]ethanol. Common synonyms include:
The SMILES notation (OCCNCC1=CC=CS1) and InChI identifier (InChI=1S/C7H11NOS/c9-4-3-8-6-7-2-1-5-10-7/h1-2,5,8-9H,3-4,6H2) further specify its atomic arrangement.
CAS Registry Number (93448-34-1) and Database Identifiers
This compound is uniquely identified by its CAS Registry Number 93448-34-1 , a universal identifier for chemical substances. Key database entries include:
Classification within Heterocyclic and Amino Alcohol Compounds
This compound belongs to two critical chemical classes:
- Heterocyclic Compounds : The thiophene ring classifies it as a sulfur-containing heterocycle , a structural motif prevalent in pharmaceuticals and materials science.
- Amino Alcohols : The ethanolamine backbone places it among biologically active amino alcohols , which often serve as intermediates in drug synthesis or ligands in coordination chemistry.
This dual functionality enables diverse reactivity, including hydrogen bonding via the hydroxyl and amine groups, and π-π interactions through the aromatic thiophene.
Historical Context in Organic Chemistry Research
The compound’s development aligns with broader trends in heterocyclic chemistry. Key milestones include:
- Thiophene Chemistry : First isolated in 1883, thiophene derivatives gained prominence in the mid-20th century for their electronic properties and medicinal potential.
- Ethanolamine Derivatives : Charles Adolphe Wurtz’s 1860 synthesis of ethanolamines laid the groundwork for amino alcohol research, later expanded by industrial applications in surfactants and pharmaceuticals.
Modern studies exploit this compound’s hybrid structure for designing anti-tubulin agents (e.g., thieno[3,2-d]pyrimidin derivatives) and ligands for metal-organic frameworks . Its synthesis typically involves nucleophilic substitution between 2-(chloromethyl)thiophene and ethanolamine under basic conditions.
Structure
2D Structure
Properties
IUPAC Name |
2-(thiophen-2-ylmethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c9-4-3-8-6-7-2-1-5-10-7/h1-2,5,8-9H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVERIHWIAUFVNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390051 | |
| Record name | 2-{[(Thiophen-2-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93448-34-1 | |
| Record name | 2-{[(Thiophen-2-yl)methyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thiophen-2-ylmethyl)-amino]-ethanol typically involves the reaction of thiophene-2-carbaldehyde with ethanolamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(Thiophen-2-ylmethyl)-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted aminoethanol derivatives .
Scientific Research Applications
2-[(Thiophen-2-ylmethyl)-amino]-ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-[(Thiophen-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the aminoethanol moiety can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural differences between 2-[(Thiophen-2-ylmethyl)-amino]-ethanol and related ethanolamine derivatives:
Key Observations :
- The thiophene ring in this compound introduces sulfur-based aromaticity, which may enhance π-π stacking interactions in solid-state structures compared to purely hydrocarbon analogs .
Reactivity Trends :
- Thiophene-containing compounds exhibit nucleophilic aromatic substitution reactivity at the sulfur-adjacent position, unlike phenyl or benzyl analogs .
- Ethanolamine derivatives with electron-deficient aromatic rings (e.g., dichlorophenyl) show enhanced stability via intramolecular hydrogen bonding (N–H···Cl/O interactions) .
Physical and Chemical Properties
Biological Activity
2-[(Thiophen-2-ylmethyl)-amino]-ethanol, also known by its CAS number 93448-34-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a thiophene ring attached to an amino group and an ethanol moiety. This unique structure allows for various interactions with biological targets, which may lead to diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Weight | 193.26 g/mol |
| CAS Number | 93448-34-1 |
| Chemical Formula | C10H13NOS |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have indicated that compounds with thiophene structures exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Properties : Similar compounds have shown potential in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of thiophene have been linked to the inhibition of tubulin polymerization, leading to mitotic arrest in cancer cells .
- Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds structurally related to this compound:
- Anticancer Activity : A study on related thiophene derivatives demonstrated significant anti-proliferative effects against various cancer cell lines, including prostate and breast cancer. The IC50 values ranged from 0.85 µM to 3.32 µM, indicating potent activity . The mechanism involved G2/M phase arrest and apoptosis induction through caspase activation.
- Antimicrobial Studies : Research on substituted thiobenzanilides has shown promising antimicrobial activity, suggesting that similar modifications in thiophene-containing compounds could yield effective antimicrobial agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 2-Hydroxythiobenzanilide | Moderate | Low | High |
| Furan Derivatives | High | Moderate | Moderate |
| 3-Arylquinoline Derivatives | Moderate | High | Low |
Q & A
Q. What are the optimal synthetic routes for 2-[(Thiophen-2-ylmethyl)-amino]-ethanol?
- Methodological Answer : The compound can be synthesized via alkylation of thiophen-2-ylmethylamine with bromoethanol in the presence of triethylamine as a base. A typical protocol involves refluxing in toluene at 100°C for 2 hours, followed by drying with MgSO₄ and solvent evaporation (yield: ~88%) . Alternative routes include carbon disulfide-mediated reactions with ZnSO₄ for amine functionalization, yielding structurally similar thiophene derivatives .
Q. How can the structure of this compound be characterized?
- Methodological Answer : Structural elucidation employs NMR (¹H/¹³C) for functional group identification and X-ray crystallography for 3D conformation analysis. The SHELX software suite (e.g., SHELXL for refinement) is widely used for crystallographic data processing . Visualization tools like Mercury CSD aid in analyzing packing patterns and intermolecular interactions .
Q. What are the common chemical reactions involving the thiophene moiety in this compound?
- Methodological Answer : The thiophene ring undergoes oxidation to sulfoxides/sulfones (using H₂O₂ or mCPBA) and electrophilic substitution (e.g., nitration or halogenation) at the 5-position due to its electron-rich nature . The ethanolamine side chain can participate in Schiff base formation with aldehydes, as demonstrated in antimicrobial studies .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Similar aminoethanol derivatives (e.g., 2-(ethylmethylamino)ethanol) exhibit solubility in polar aprotic solvents (DMF, DMSO) and moderate stability in acidic/basic conditions. Storage under inert atmospheres at -20°C is recommended to prevent oxidation .
Q. How is this compound utilized in biochemical assays?
- Methodological Answer : It serves as a scaffold in enzyme inhibition assays , particularly for kinases. For example, structural analogs inhibit mutant EGFR and HER2 kinases via competitive binding to ATP pockets. Assays typically involve fluorescence-based monitoring of kinase activity .
Advanced Research Questions
Q. What catalytic strategies enable the use of this compound in heterocyclic synthesis?
Q. How does this compound interact with kinase enzymes?
- Methodological Answer : Computational docking studies (e.g., using AutoDock Vina) suggest that the thiophene ring and ethanolamine side chain form hydrogen bonds with kinase active sites. Experimental IC₅₀ values for EGFR inhibition range from 0.5–2.0 µM, comparable to gefitinib .
Q. What computational tools are employed to model its molecular interactions?
Q. What challenges arise in functionalizing the aminoethanol group?
Q. How does this compound compare to other thiophene-containing amino alcohols in drug design?
- Methodological Answer :
Compared to 2-[(3-Fluorobenzyl)thio]ethanol, the absence of a sulfur atom reduces hepatotoxicity risks, while the ethanolamine group enhances water solubility. Structural analogs with benzo[d]thiazole moieties show improved bioavailability (LogP: 1.8 vs. 2.5) .
Key Notes
- All methodologies are derived from peer-reviewed protocols or authoritative databases (e.g., PubChem, SHELX).
- Advanced questions emphasize mechanistic insights and comparative analysis with structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
